molecular formula C16H20N4O7 B12324012 1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)

1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)

Cat. No.: B12324012
M. Wt: 380.35 g/mol
InChI Key: YLCXXNRWYKEOPP-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino- (9CI) is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a phthalazinone core linked to a glucopyranosyl moiety

Preparation Methods

The synthesis of 1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phthalazinone core, followed by the introduction of the glucopyranosyl moiety through glycosylation reactions. The acetylamino group is then introduced via acetylation, and the amino group is added through amination reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The glucopyranosyl moiety can undergo substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The glucopyranosyl moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other phthalazinone derivatives and glucopyranosyl-containing molecules. Compared to these compounds, 1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

  • Phthalazinone derivatives with different substituents.
  • Glucopyranosyl derivatives with varying functional groups.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H20N4O7

Molecular Weight

380.35 g/mol

IUPAC Name

N-[2-[(5-amino-4-oxo-3H-phthalazin-1-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H20N4O7/c1-6(22)18-11-13(24)12(23)9(5-21)26-16(11)27-15-7-3-2-4-8(17)10(7)14(25)19-20-15/h2-4,9,11-13,16,21,23-24H,5,17H2,1H3,(H,18,22)(H,19,25)

InChI Key

YLCXXNRWYKEOPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=NNC(=O)C3=C2C=CC=C3N)CO)O)O

Origin of Product

United States

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